N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-17(16-7-3-5-13-4-1-2-6-15(13)16)11-21-20(23)14-8-9-18-19(10-14)25-12-24-18/h1-10,17,22H,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJQUQSGCISGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the benzo[d][1,3]dioxole moiety. One common approach is to first synthesize 2-hydroxy-2-(naphthalen-1-yl)ethylamine, followed by its reaction with benzo[d][1,3]dioxole-5-carboxylic acid under specific conditions, such as the use of coupling agents like carbodiimides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be utilized to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: The compound has potential medicinal applications, such as serving as a lead compound for drug development. Its ability to interact with specific molecular targets can be explored for therapeutic purposes.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the benzo[d][1,3]dioxole moiety can form hydrogen bonds and other non-covalent interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-hydroxy-2-(naphthalen-1-yl)acetonitrile
2-hydroxy-naphthalene
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzoic acid
Uniqueness: N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industry.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzo[d][1,3]dioxole derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzo[d][1,3]dioxole core : This heterocyclic structure is known for its stability and biological activity.
- Naphthalene moiety : Contributes to its lipophilicity and potential for interacting with biological membranes.
- Carboxamide group : Enhances solubility and may play a role in receptor binding.
The IUPAC name of the compound is N-(2-hydroxy-2-naphthalen-1-ylethyl)-5-carboxamide, with the molecular formula .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit histone deacetylases (HDACs), leading to an increase in acetylated histones and subsequent activation of tumor suppressor genes. This mechanism is crucial for inducing apoptosis in cancer cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | MCF7 (Breast Cancer) |
| SAHA (Suberoylanilide Hydroxamic Acid) | 0.5 | Various |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Its structural features allow it to interact with bacterial membranes effectively.
- In vitro Studies : The compound demonstrated significant inhibition against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study 1 : A derivative of benzo[d][1,3]dioxole was tested for its ability to induce apoptosis in human leukemia cells. The study found that the compound significantly reduced cell viability and increased apoptotic markers.
- Case Study 2 : Research on naphthalene derivatives indicated their effectiveness as anti-inflammatory agents, suggesting that the naphthalene component may contribute to reducing inflammation in various models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
